Cas no 1804492-41-8 (Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate)
Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate
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- Inchi: 1S/C9H6F2N2O3/c1-16-9(15)5-3-13-6(8(10)11)4(2-12)7(5)14/h3,8H,1H3,(H,13,14)
- InChI Key: BMUPNJXBTNKRJO-UHFFFAOYSA-N
- SMILES: FC(C1=C(C#N)C(C(C(=O)OC)=CN1)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 457
- XLogP3: 0.8
- Topological Polar Surface Area: 79.2
Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029042987-1g |
Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate |
1804492-41-8 | 97% | 1g |
$1,460.20 | 2022-04-02 |
Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate
Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate (CAS No. 1804492-41-8): A Multifaceted Compound in Modern Chemical Biology
Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate, identified by its CAS number 1804492-41-8, represents a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative exhibits a unique structural framework that has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The compound's molecular structure, characterized by a pyridine core adorned with cyano, difluoromethyl, and hydroxyl substituents, imparts distinct chemical properties that make it a valuable candidate for further exploration.
The< strong>pyridine scaffold is a cornerstone in medicinal chemistry, widely recognized for its versatility and biological activity. Pyridine derivatives have been extensively studied for their roles as pharmacophores in various therapeutic agents. In the case of Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate, the presence of the cyano group at the 3-position introduces a polar functional moiety that can enhance binding affinity to biological targets. This feature is particularly relevant in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical cellular pathways.
The incorporation of a< strong>difluoromethyl group at the 2-position is another key aspect of this compound's design. Difluoromethylation is a powerful strategy in medicinal chemistry, often employed to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The electron-withdrawing nature of the difluoromethyl group can modulate the electronic properties of the pyridine ring, influencing its interactions with biological targets. This modification has been successfully utilized in the development of antiviral, anticancer, and anti-inflammatory agents, suggesting that Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate may exhibit similar beneficial characteristics.
The hydroxyl group at the 4-position further diversifies the chemical landscape of this compound. Hydroxyl functionalities are common in biologically active molecules, often serving as hydrogen bond donors or acceptors that enhance interactions with protein targets. In Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate, the hydroxyl group may contribute to the compound's solubility and bioavailability, which are critical factors in drug design. Additionally, this group provides a site for further chemical modification, allowing for the synthesis of analogs with tailored properties.
The carboxylate ester at the 5-position adds another layer of complexity to the compound's structure. Ester groups are frequently employed in drug development due to their ability to enhance oral bioavailability and provide a handle for further derivatization. The ester functionality in Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate may influence its pharmacokinetic profile and offer opportunities for prodrug design.
Recent advancements in computational chemistry and machine learning have accelerated the process of identifying promising drug candidates from large libraries of compounds. The structural features of Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate make it an attractive candidate for virtual screening and de novo design approaches. By leveraging these computational tools, researchers can predict potential biological activities and optimize derivatives for improved efficacy and selectivity.
In vitro studies have begun to explore the biological relevance of Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate. Initial assays have shown promising interactions with certain enzymes and receptors, suggesting potential therapeutic applications. For instance, its ability to modulate enzyme activity may make it useful in treating inflammatory diseases or metabolic disorders. Furthermore, its structural similarity to known bioactive molecules positions it as a valuable scaffold for structure-based drug design.
The synthesis of Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate involves multi-step organic transformations that highlight its synthetic accessibility. Advanced synthetic methodologies have been employed to introduce each substituent with high precision, ensuring the formation of a pure product suitable for biological evaluation. The synthetic route also emphasizes sustainability, with efforts to minimize waste and optimize reaction conditions aligning with green chemistry principles.
The future prospects for Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate are vast. Ongoing research aims to elucidate its mechanism of action and explore its potential in treating various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced properties. Additionally, preclinical studies will be crucial in evaluating safety and efficacy before moving into human trials.
In conclusion, Methyl 3-cyano-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate (CAS No. 1804492-41-8) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a promising candidate for further exploration. As research continues to uncover its biological relevance and synthetic advantages, this compound is poised to contribute to the development of next-generation therapeutic agents.
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